

Methyl 3-chloropropionate (CAS 6001-87-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 3-chloropropionate

Cat. No.: B1361392

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropropionate, with the CAS number 6001-87-2, is a halogenated ester of significant interest in organic synthesis. It serves as a versatile C3 synthon, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.^{[1][2][3]} Its reactivity, stemming from the presence of both an ester functional group and a primary alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, key chemical reactions, and applications of **Methyl 3-chloropropionate**, tailored for professionals in research and development.

Physicochemical Properties

Methyl 3-chloropropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.^{[4][5]} It is soluble in common organic solvents like ethanol and ether, while exhibiting limited solubility in water.^[1] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	6001-87-2	[4]
Molecular Formula	C ₄ H ₇ ClO ₂	[1]
Molecular Weight	122.55 g/mol	[1]
Density	1.1861 g/cm ³	[1][4]
Boiling Point	153.15 °C (at 760 mmHg)	[1][4]
70 °C (at 80 Torr)	[1]	
Melting Point	N/A	[3]
Flash Point	40.5 °C	[3]
Refractive Index	1.4263 (estimate)	[1][4]
Vapor Pressure	1.7 x 10 ⁻¹⁵ mmHg at 25°C	[1][4]

Synthesis Methodologies

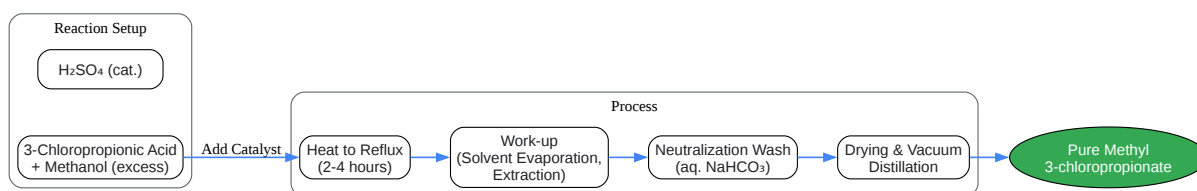
Several synthetic routes to **Methyl 3-chloropropionate** have been established, offering flexibility based on available starting materials, desired purity, and scale of production.

Fischer Esterification of 3-Chloropropionic Acid

A traditional and direct method involves the acid-catalyzed esterification of 3-chloropropionic acid with methanol.[6] This is a classic Fischer esterification, a reversible reaction driven to completion by using an excess of the alcohol or by removing the water formed.[7]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 5-10 eq).
- **Catalyst Addition:** Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid, to the stirred mixture.[8]

- **Reflux:** Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.[8]
- **Work-up:** After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
- **Neutralization:** Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[8]
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **Methyl 3-chloropropionate**. [6]



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Fischer Esterification Workflow

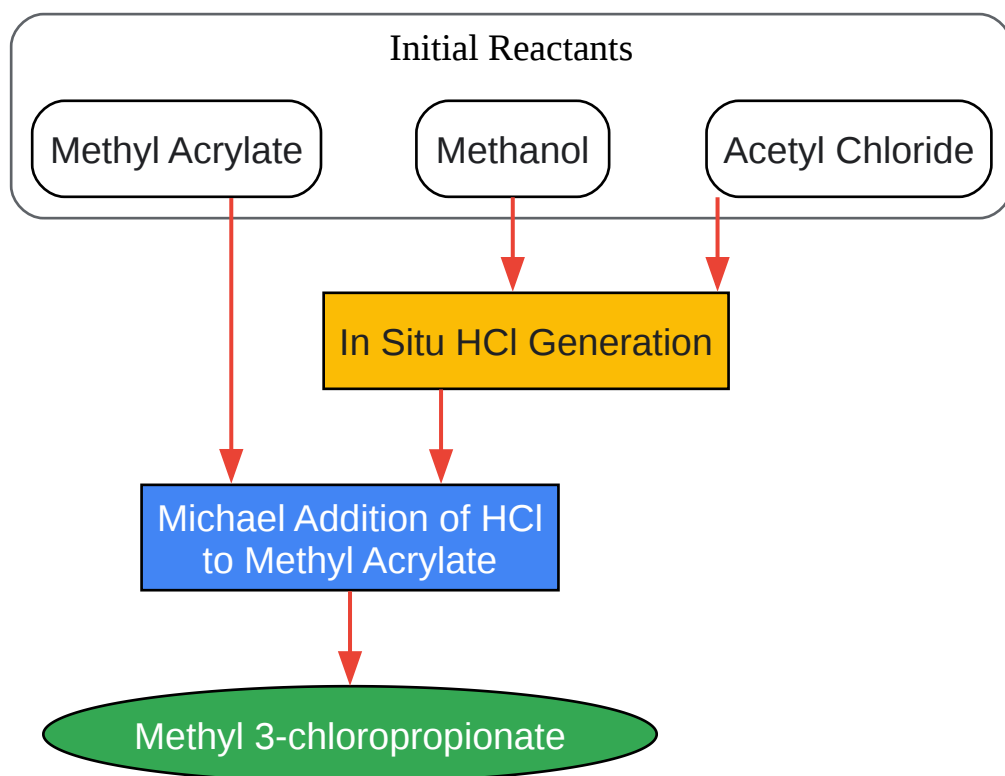
Hydrochlorination of Methyl Acrylate

An industrially significant method involves the addition of hydrogen chloride (HCl) to methyl acrylate. This can be achieved by bubbling HCl gas through the acrylate or by generating HCl in situ. A patented method describes the in situ generation of HCl from the reaction of acetyl chloride with methanol, which then adds to the methyl acrylate.[5][9]

- **Reaction Setup:** In a 500 mL reaction flask equipped with a stirrer and under a water bath to maintain temperature, charge methyl acrylate (2.0 mol), anhydrous methanol (2.4 mol),

methyl acetate (50 mL), and a polymerization inhibitor such as hydroquinone (2.0 g).[9]

- **Reagent Addition:** Stir the mixture to ensure homogeneity. Slowly add acetyl chloride (2.2 mol) dropwise to the flask, maintaining the temperature at approximately 25°C.[9]
- **Reaction:** Continue stirring the mixture at 25°C for 12 hours. The reaction of acetyl chloride with methanol generates HCl, which subsequently adds across the double bond of methyl acrylate.[9]
- **Purification:** Upon completion, the resulting mixed solution is subjected to distillation under normal or reduced pressure to isolate the **Methyl 3-chloropropionate** product. This method has been reported to achieve high yields (93.8%) and purity (99.5%).[9]



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Synthesis via In-Situ Hydrochlorination

Key Chemical Reactions

The dual functionality of **Methyl 3-chloropropionate** makes it a valuable substrate for various transformations.

Nucleophilic Substitution

The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles, displacing the chloride ion.^[1] This reaction is fundamental to its use as a building block.

- **Reaction Setup:** In a suitable reaction vessel, dissolve **Methyl 3-chloropropionate** (1.0 eq) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or DMF.^[10]
- **Nucleophile Addition:** Add sodium azide (NaN_3 , e.g., 1.5 eq) to the solution.^[10]
- **Reaction:** Stir the mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by TLC or GC, observing the disappearance of the starting material.^[10]
- **Work-up:** Pour the reaction mixture into ice water to precipitate the product and quench any unreacted azide.^[10]
- **Purification:** Filter the precipitate, wash thoroughly with water, and dry. The crude product, Methyl 3-azidopropionate, can be further purified by crystallization or chromatography if necessary.^[10]

Hydrolysis

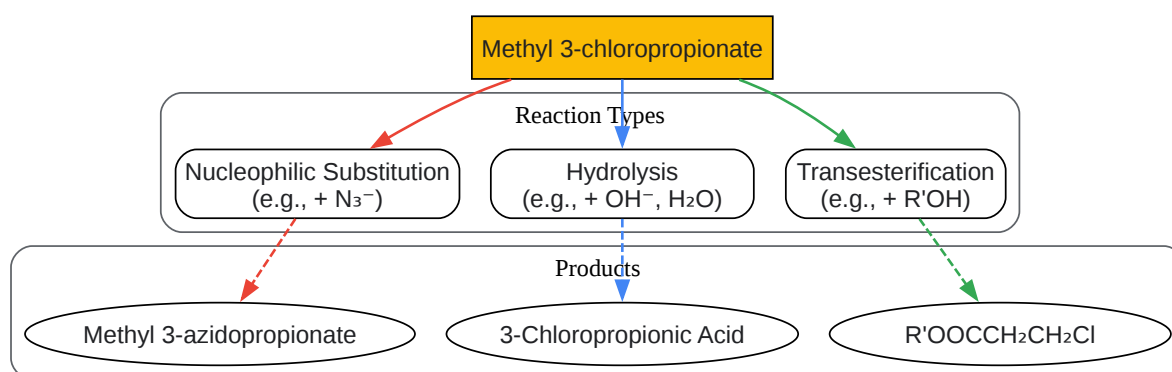
Under acidic or basic conditions, the ester moiety can be hydrolyzed to yield 3-chloropropionic acid and methanol.^[1]

- **Reaction Setup:** Dissolve **Methyl 3-chloropropionate** (1.0 eq) in a mixture of a water-miscible solvent (e.g., dioxane or THF) and water.^[11]
- **Base Addition:** Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2.0 eq).^[11]
- **Reaction:** Stir the mixture at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

- Work-up: Reduce the organic solvent volume under reduced pressure. Acidify the remaining aqueous solution with a dilute strong acid (e.g., 1M HCl) to a pH of ~2, which will precipitate the carboxylic acid product.[11]
- Purification: Collect the 3-chloropropionic acid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[11]

Transesterification

In the presence of an acid or base catalyst, **Methyl 3-chloropropionate** can react with other alcohols to form different esters, releasing methanol.[1]



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Key Reactions of **Methyl 3-chloropropionate**

Applications in Research and Drug Development

Methyl 3-chloropropionate is a crucial intermediate in the synthesis of a variety of target molecules.

- Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). For example, intermediates structurally related to **Methyl 3-chloropropionate** are employed in the synthesis of the antihypertensive drug ramipril.[6]

- **Agrochemical Industry:** It serves as an intermediate in the manufacturing of pesticides and herbicides.[3]
- **Organic Synthesis:** Its utility as a C3 synthon allows for its incorporation into more complex molecular architectures, particularly in the formation of heterocyclic compounds.[6]
- **Research Solvent:** It has been investigated as a "greener" alternative to solvents like hexane for liquid-phase ion-pair extraction due to its lower volatility and reduced neurotoxicity.[1] It has also found use in enzymatic assays, including lipase and agarose gel assays.[2]

Safety and Handling

Methyl 3-chloropropionate is classified as a flammable liquid and vapor.[12] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[12]

- **Handling:** Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[2][13]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[13]

This guide provides a comprehensive technical overview of **Methyl 3-chloropropionate**, highlighting its properties, synthesis, and applications. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

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